Oleic Acid N-Hydroxysuccinimide

Description

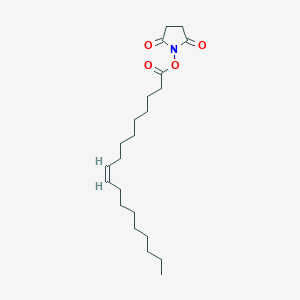

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKGRQMFNNEEKW-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications of Oleic Acid N Hydroxysuccinimide in Biomedical Research

Bioconjugation Strategies Utilizing Oleic Acid N-Hydroxysuccinimide

This compound (OA-NHS) is a key player in bioconjugation, a process that involves the chemical linking of two or more molecules, at least one of which is a biomolecule. The power of OA-NHS lies in its N-hydroxysuccinimide (NHS) ester group, which exhibits a high reactivity towards primary amine groups found on various biomolecules. This reaction results in the formation of a stable and robust amide bond, effectively tethering the oleic acid chain to the target molecule. nih.gov

The general mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide group. This process is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) during the synthesis of the OA-NHS ester itself. nih.gov The resulting bioconjugate benefits from the properties of both the oleic acid, such as its hydrophobicity and ability to interact with lipid membranes, and the attached biomolecule, which can provide specificity and biological activity.

Coupling to Amine-Containing Biomolecules

The primary targets for this compound are biomolecules that possess accessible primary amine groups. This includes a wide range of biologically significant molecules, from the building blocks of life to complex therapeutic agents.

The conjugation of oleic acid to peptides and proteins is a rapidly advancing area of research. The primary amine groups on the N-terminus of peptides and the side chains of lysine (B10760008) residues are readily available for reaction with OA-NHS. nih.govresearchgate.net This modification can enhance the therapeutic potential of peptides and proteins by improving their stability, cellular uptake, and pharmacokinetic profiles.

A notable example is the synthesis of N-oleyl-L-cysteine, where the primary amine of the amino acid L-cysteine attacks the OA-NHS ester to form a stable amide bond. nih.gov This creates an amphiphilic molecule with both hydrophobic (oleic acid) and hydrophilic (cysteine) regions. While effective, it is important to note that the reaction with NHS esters can sometimes lead to side reactions, such as the acylation of hydroxyl-containing amino acids, although methods exist to mitigate this. rug.nl

| Reactant 1 | Reactant 2 | Key Reaction Conditions | Product | Reference |

| Oleic acid | N-hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) | Dimethyl sulfoxide (B87167) (DMSO) solvent | This compound | nih.gov |

| This compound | L-cysteine | pH 9, aqueous solution | N-oleyl-L-cysteine | nih.gov |

| NHS-acetate (model compound) | Peptides/Proteins | High excess of NHS-acetate | Acylated primary amines and hydroxyl groups | rug.nl |

The functionalization of polymers with oleic acid using NHS chemistry allows for the creation of novel biomaterials with tailored properties. Amine-containing polymers, such as chitosan (B1678972) and polyallylamine, can be readily modified with OA-NHS. nih.govacs.org This process can transform a hydrophilic polymer into an amphiphilic one, capable of self-assembling into structures like micelles. These polymeric micelles can encapsulate hydrophobic drugs, enhancing their solubility and delivery.

In one study, chitosan was successfully grafted with oleic acid by activating the carboxylic acid of oleic acid with EDC and NHS, followed by reaction with the amine groups of chitosan. nih.gov This resulted in the formation of self-assembling polymeric micelles. Similarly, polyallylamine has been covalently functionalized with oleic acid at varying molar ratios using carbodiimide (B86325) chemistry, demonstrating the versatility of this approach. acs.org

| Polymer | Activating Agents for Oleic Acid | Key Reaction Conditions | Resulting Structure | Reference |

| Chitosan | EDC and NHS | Ethanol/water, 70°C | Oleic acid-grafted chitosan micelles | nih.gov |

| Polyallylamine (PAH) | EDC and NHS | DMSO/water, 37°C for 72h | Oleic acid-substituted polyallylamine | acs.org |

The conjugation of oleic acid to antibodies presents a promising strategy for active targeting in drug delivery. Antibodies, with their inherent specificity for antigens expressed on the surface of target cells, can be used to direct therapeutic payloads to diseased sites. The use of NHS esters is a common method for attaching molecules to the lysine residues of antibodies. nih.gov

By derivatizing a monoclonal antibody with a fatty acid like oleic acid using an N-hydroxysuccinimide ester, the resulting amphipathic antibody can be incorporated into drug delivery systems such as liposomes or nanoparticles. researchgate.net This modification allows the antibody to anchor to the lipid-based carrier while presenting its antigen-binding sites to the external environment, thereby guiding the carrier to its target. This approach combines the targeting capability of the antibody with the therapeutic load of the nanocarrier.

Functionalization of Nanoparticles and Nanomaterials

The surface modification of nanoparticles and other nanomaterials with this compound is a critical step in preparing them for biomedical applications. This functionalization can improve their stability in biological fluids, enhance their interaction with cells, and enable the attachment of targeting ligands.

Lipid-polymer hybrid nanoparticles (LPHNPs) are a new generation of drug delivery systems that combine the advantages of both polymeric nanoparticles and liposomes. nih.gov These nanoparticles typically consist of a polymeric core, which can encapsulate drugs, and a lipid shell that enhances biocompatibility and stability. Oleic acid is often a key component of this lipid shell. nih.gov

In the formulation of LPHNPs, a lipid monolayer, which can include oleic acid, self-assembles on the surface of the polymeric core. nih.gov This lipid layer can be further functionalized by incorporating lipid-PEG conjugates to create a "stealth" corona that prolongs circulation time. The oleic acid component can contribute to the fusogenic properties of the nanoparticles, potentially aiding in the release of the encapsulated drug into the target cell. The synthesis of these nanoparticles often involves nanoprecipitation and self-assembly processes. nih.gov

| Nanoparticle Core | Lipid Shell Components | Key Synthesis Method | Key Feature | Reference |

| Poly(lactic-co-glycolic acid) (PLGA) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Oleic acid | Nanoprecipitation and self-assembly | Fusogenic properties from DOPE/oleic acid | nih.gov |

Mesoporous Silica (B1680970) Nanoparticles (MSNs)

This compound plays a crucial role in the surface modification of mesoporous silica nanoparticles (MSNs) for enhanced drug delivery. MSNs are inorganic nanocarriers with a large surface area and porous structure, making them ideal for loading therapeutic agents. nih.gov However, their hydrophilic surface can lead to premature drug release.

To address this, oleic acid is covalently attached to the surface of amine-functionalized MSNs. nih.gov This is typically achieved through a carbodiimide-mediated reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which activates the carboxylic acid of oleic acid to form the reactive OA-NHS ester. nih.gov This ester then readily reacts with the amine groups on the MSN surface to form a stable amide linkage.

This surface modification with a hydrophobic oleic acid layer serves multiple purposes. It can prevent the premature release of water-soluble drugs and can improve the penetration of the nanoparticles through biological barriers like the skin. nih.govbohrium.com For instance, doxorubicin-loaded, oleic acid-grafted MSNs incorporated into a hydrogel have shown potential for the topical treatment of skin malignancies. nih.gov

Table 1: Research Findings on Oleic Acid-Modified Mesoporous Silica Nanoparticles

| Nanoparticle Type | Modification | Application | Key Finding |

| Mesoporous Silica Nanoparticles (MSNs) | Oleic acid grafted onto amine-functionalized MSNs | Topical drug delivery | Improved skin penetration and controlled release of doxorubicin. nih.gov |

| Hydroxyapatite core/Mesoporous Silica shell | Surface-modified with oleic acid | Bioremediation | Enhanced growth of hydrocarbon-degrading bacteria at oil-water interfaces. nih.gov |

| Mesoporous Silica Nanoparticles (MSNs) | Conjugated with bovine α-lactalbumin and oleic acid | Anticancer drug delivery | Improved biocompatibility and enhanced cytotoxic effect against cancer cells. researchgate.net |

Magnetic Nanoparticles (MNPs)

In the realm of magnetic nanoparticles (MNPs), this compound is instrumental in surface functionalization to improve their stability and biocompatibility for biomedical applications such as magnetic resonance imaging (MRI) and magnetic hyperthermia. nih.govmdpi.com Iron oxide nanoparticles, a common type of MNP, are often synthesized with an oleic acid coating to prevent aggregation and ensure uniformity. nih.gov

However, for use in aqueous biological environments, this hydrophobic surface needs to be modified. One strategy involves the use of linkers that can react with the oleic acid coating and present a hydrophilic group. Alternatively, the introduction of amine or carboxylic acid groups onto the nanoparticle surface allows for subsequent bioconjugation using reagents like EDC/NHS. nih.gov This enables the attachment of polymers, proteins, or targeting ligands to the MNPs. nih.govnih.gov

The functionalization of MNPs with oleic acid and other molecules is critical for their application in targeted drug delivery, as it allows for the attachment of specific molecules that can recognize and bind to cancer cells, for example. nih.gov

Table 2: Research Findings on Oleic Acid-Modified Magnetic Nanoparticles

| Nanoparticle Type | Modification | Application | Key Finding |

| Iron Oxide Nanoparticles | Oleic acid coating functionalized with trialkoxy silanes | Biomedical imaging and therapy | Improved colloidal stability in aqueous environments. nih.govresearchgate.net |

| Iron Oxide Nanoparticles | Oleic acid coating with subsequent bioconjugation | Drug delivery, biosensing | Enables attachment of proteins and targeting molecules. nih.govnih.gov |

| Iron Oxide Nanoparticles | Oleic acid coating | Magnetic hyperthermia | Stable nanoparticles with high heating ability. researchgate.net |

Polymeric Bilayered Nanoparticles

This compound is utilized to enhance the therapeutic efficacy of polymeric bilayered nanoparticles, particularly for dermal and transdermal drug delivery. nih.gov These nanoparticles are often composed of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan.

Surface modification with oleic acid, a known permeation enhancer, can significantly improve the delivery of drugs into the deeper layers of the skin. nih.gov The process involves the reaction of an oleic acid derivative, such as an oleic acid-PEG-succinimidyl glutarate ester, with amine groups on the surface of the nanoparticles, for instance, the chitosan layer. nih.gov This reaction, which releases N-hydroxysuccinimide, results in a covalent amide bond, effectively anchoring the oleic acid to the nanoparticle surface. nih.gov

Studies have demonstrated that oleic acid-modified polymeric bilayered nanoparticles can significantly increase the skin retention and permeation depth of anti-inflammatory drugs compared to their unmodified counterparts. nih.gov

Table 3: Research Findings on Oleic Acid-Modified Polymeric Bilayered Nanoparticles

| Nanoparticle Type | Modification | Application | Key Finding |

| Poly(lactic-co-glycolic acid) (PLGA) and Chitosan Nanoparticles | Surface modification with oleic acid using a PEG spacer | Dermal drug delivery | Improved delivery of anti-inflammatory drugs to deeper skin layers. nih.gov |

Upconversion Nanomaterials

This compound chemistry is employed in the development of upconversion nanomaterials for bioimaging and drug delivery. Upconversion nanoparticles (UCNPs) have the unique ability to convert near-infrared (NIR) light to visible light, which allows for deeper tissue penetration and reduced autofluorescence in biological imaging. mdpi.commdpi.com

Typically, UCNPs are synthesized in organic solvents and are coated with hydrophobic ligands like oleic acid to control their size and shape. mdpi.commdpi.com To make them suitable for biological applications, this hydrophobic surface needs to be rendered hydrophilic. This can be achieved through ligand exchange or by encapsulating the UCNPs in an amphiphilic polymer shell.

In one approach, a novel oleic acid copolymer was synthesized by grafting oleic acid and a photosensitive molecule onto a polyethylene (B3416737) glycol-polyethyleneimine (mPEG-PEI) backbone. nih.gov The carboxylic acid of oleic acid is activated, likely through an NHS ester intermediate, to react with the amine groups of the PEI. These copolymers can then self-assemble with UCNPs to form nanomicelles capable of encapsulating drugs. These nanocarriers can exhibit dual responsiveness to pH and NIR light, allowing for targeted drug release in the tumor microenvironment. nih.gov

Table 4: Research Findings on Oleic Acid-Modified Upconversion Nanomaterials

| Nanomaterial Type | Modification | Application | Key Finding |

| NaYF4:Yb3+/Er3+ Nanoparticles | Oleic acid copolymer (mPEG-PEI-(NBS, OA)) | pH and NIR dual-responsive drug delivery | Enhanced cytotoxicity to cancer cells under NIR irradiation. nih.gov |

| NaYF4: Er3+/Yb3+ Nanoparticles | Oleic acid as a surfactant during synthesis | Bioimaging | Controlled size and shape, leading to strong and stable luminescence. mdpi.com |

Gelatin-Oleic Conjugates and Nanoparticles

The conjugation of oleic acid to gelatin using N-hydroxysuccinimide chemistry has led to the development of novel, biocompatible nanoparticles for drug delivery. nih.govnih.govresearchgate.net Gelatin, a natural polymer, is hydrophilic, while oleic acid is hydrophobic. Their conjugation results in an amphiphilic molecule that can self-assemble into nanoparticles in an aqueous environment. nih.govresearchgate.net

The synthesis involves the activation of oleic acid's carboxyl group with a carbodiimide, such as EDC, and NHS to form the reactive OA-NHS ester. nih.govnih.gov This ester then reacts with the amine groups of gelatin to form stable amide bonds. nih.govnih.gov These gelatin-oleic acid conjugate (GOC) nanoparticles can encapsulate poorly water-soluble drugs, enhancing their solubility and providing a platform for controlled release. nih.govresearchgate.netgoogle.com

Furthermore, these nanoparticles can be functionalized with targeting ligands, such as folic acid, to enhance their uptake by cancer cells. researchgate.net

Table 5: Research Findings on Gelatin-Oleic Conjugates and Nanoparticles

| Conjugate/Nanoparticle Type | Modification | Application | Key Finding |

| Gelatin-Oleic Acid Conjugate (GOC) Nanoparticles | Self-assembled from GOC | Solubilizing adjuvant for poorly water-soluble drugs | Enhanced solubility and dissolution rate of various drugs. nih.gov |

| Dibenzocyclooctyne (DBCO)-conjugated Gelatin-Oleic Nanoparticles | Click chemistry for targeting | Targeted cancer therapy | Increased cellular uptake and cytotoxicity in cancer cells. nih.gov |

| Folic Acid-conjugated Gelatin-Oleic Nanoparticles | Folic acid for targeting | Targeted cancer therapy | Controlled drug release and potential for targeted delivery. researchgate.netdeakin.edu.au |

Polyallylamine-Oleic Acid Conjugates

This compound is used to functionalize polyallylamine (PAH), a cationic polymer, to create effective and less toxic vectors for gene delivery, specifically for siRNA transfection. nih.govacs.org PAH has numerous primary amine groups that can be modified.

By covalently attaching oleic acid to the PAH backbone via a carbodiimide/N-hydroxysuccinimide reaction, the resulting polymer becomes amphiphilic. acs.orgresearchgate.net The degree of oleic acid substitution can be controlled to balance the polymer's ability to encapsulate and deliver siRNA with its cytotoxicity.

These polyallylamine-oleic acid conjugates can form polyplexes with siRNA, protecting it from degradation and facilitating its entry into cells. nih.govacs.org Research has shown that certain substitution ratios of oleic acid can improve siRNA transfection efficiency while reducing the toxicity associated with the parent polymer. nih.govresearchgate.net These conjugates have shown promise in silencing specific proteins, such as CD47, which is a potential target for cancer immunotherapy. nih.gov

Table 6: Research Findings on Polyallylamine-Oleic Acid Conjugates

| Conjugate Type | Modification | Application | Key Finding |

| Polyallylamine-Oleic Acid Conjugates | Covalent functionalization with oleic acid at different molar ratios | siRNA delivery for cancer immunotherapy | Improved siRNA transfection efficiency and lower cytotoxicity. nih.govacs.org |

Organohalide Perovskite Nanocrystals (OHPNCs)

While not a direct application of this compound, the functionalization strategies for organohalide perovskite nanocrystals (OHPNCs) often involve chemistries where OA-NHS could be relevant. OHPNCs are semiconductor nanoparticles with promising optical properties for applications like bioimaging. drexel.edu However, they lack stability in aqueous environments.

A common strategy to stabilize OHPNCs involves coating them with oleic acid. drexel.edu To make them suitable for biomedical applications, this hydrophobic surface needs to be functionalized, for example, by introducing carboxyl groups. These carboxyl groups can then be activated using EDC/NHS chemistry to conjugate antibodies or other biomolecules for targeted imaging. drexel.edu This process is analogous to the use of OA-NHS for bioconjugation.

In one study, a multilayer coating approach was used to protect and functionalize methylammonium (B1206745) lead bromide OHPNCs. drexel.edu After stabilizing the nanocrystals, they were carboxylated and then EDC/NHS coupling was used to attach antibodies, creating molecular probes for bioimaging. drexel.edu

Table 7: Research Findings on Organohalide Perovskite Nanocrystals

| Nanocrystal Type | Modification | Application | Key Finding |

| Methylammonium Lead Bromide (MAPbBr3) OHPNCs | Multilayer coating and subsequent EDC/NHS coupling with antibodies | Bioimaging | Stabilized OHPNCs for use as molecular probes. drexel.edu |

| Lead Halide Perovskite Nanocrystals | Amine-free synthesis using trioctylphosphine (B1581425) oxide and oleic acid | Optoelectronics and bioimaging | Controlled size and shape of nanocrystals with high photoluminescence quantum yield. nih.gov |

Synthesis of Amphiphilic Molecules and Conjugates

The structure of this compound, featuring a hydrophobic oleic acid tail and a reactive NHS ester headgroup, is ideal for the synthesis of amphiphilic molecules. These molecules, which possess both water-loving (hydrophilic) and fat-loving (lipophilic) properties, can self-assemble into various nanostructures like micelles or vesicles in an aqueous environment. mdpi.com

The synthesis process typically involves a two-step reaction mediated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov In the first step, the carboxyl group of oleic acid is activated by the coupling agent, which is then replaced by N-hydroxysuccinimide to form a stable, amine-reactive NHS-ester. nih.gov This intermediate, this compound, can then be reacted with a primary amine on a target molecule in a second step. nih.gov The stability of the NHS-ester allows for controlled, two-step reactions where conditions can be optimized first for ester formation and then for the subsequent amidation. nih.gov

A common application is the creation of lipoamino acids. For instance, this compound can be reacted with the primary amine of an amino acid, such as L-cysteine, to form N-oleyl-L-cysteine. nih.gov This process involves the nucleophilic attack of the deprotonated amine group of the amino acid on the NHS-ester. nih.gov Similarly, it is used to create gelatin-oleic conjugates, which are amphiphilic biomaterials capable of forming self-assembled nanoparticles. The resulting conjugates combine the biocompatibility of gelatin with the hydrophobic properties of oleic acid.

| Reaction Stage | Key Reagents | Purpose | Reference |

| Step 1: Esterification | Oleic Acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | To activate the carboxyl group of oleic acid and form the stable this compound ester. | nih.gov |

| Step 2: Amidation | This compound, Amine-containing molecule (e.g., L-cysteine, gelatin) | To form a stable amide bond, linking the oleic acid chain to the target molecule. | nih.gov |

This compound in Targeted Drug Delivery Systems

The unique properties of this compound make it a key component in the development of sophisticated drug delivery systems. By conjugating the oleic acid moiety to drugs or carrier molecules, researchers can create nanocarriers that improve drug efficacy and targeting. The oleic acid component can enhance the association of a drug with lipid-based carriers and facilitate transport across biological membranes.

Enhancement of Drug Solubility and Bioavailability via Conjugation

A significant challenge in pharmacology is the poor water solubility of many therapeutic agents, which limits their bioavailability. nih.gov Conjugating these drugs to lipid molecules, creating lipid-drug conjugates (LDCs), is an effective strategy to overcome this issue. nih.gov The conjugation of a drug to oleic acid via the NHS ester results in a more lipophilic prodrug. nih.gov This increased lipophilicity can improve the drug's solubility in lipid-based formulations and enhance its ability to be loaded into carriers like lipid nanoparticles or emulsions. nih.gov

Research on gelatin-oleic conjugates has demonstrated their potential as amphiphilic biomaterials for loading anti-cancer drugs into self-assembled nanoparticles. Similarly, a fatty acid derivative of paclitaxel, 2-behenoyl-paclitaxel, was shown to increase drug loading in lipid-based nanoparticles from 10% to 47%. nih.gov By modifying drugs with oleic acid, their compatibility with lipid carriers is enhanced, which can lead to higher encapsulation efficiency and improved bioavailability. nih.gov

Improved Delivery to Specific Tissues or Cells

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, increasing its efficacy while minimizing systemic side effects. The oleic acid component of conjugates made using this compound can facilitate targeting to specific tissues like the skin or tumors. nih.gov

Oleic acid is a well-documented skin penetration enhancer. nih.govresearchgate.netexlibrisgroup.com It can disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to drugs. A study demonstrated that oleic acid-modified polymeric bilayered nanoparticles significantly improved the delivery of anti-inflammatory drugs to deeper skin layers compared to unmodified nanoparticles. The modification led to increased drug retention and permeation depth. In another study, treatment with a 10% oleic acid solution resulted in a significant decrease in the density of epidermal Langerhans cells, indicating a profound effect on the skin's cellular structure. nih.gov By incorporating oleic acid into drug delivery systems using OA-NHS, the permeation of active ingredients through the skin barrier can be substantially improved.

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and metastasis. nih.gov Many types of cancer cells, particularly those that are metastatic, switch from glucose metabolism to fat metabolism and show an increased uptake of fatty acids like oleic acid to use as an energy source. nih.govresearchgate.net This metabolic feature can be exploited for targeted drug delivery. nih.gov

By conjugating a therapeutic agent to oleic acid, the resulting prodrug or nanoparticle can be preferentially taken up by cancer cells through fatty acid transport mechanisms. nih.govnih.gov Research has shown that a polymeric photosensitizer conjugated with oleic acid exhibited 3.27-fold higher cellular internalization in metastatic cancer cells compared to the non-oleic acid conjugated version. nih.gov Oleic acid itself has been observed to have anti-proliferative effects in certain cancer cell lines, such as hepatocellular carcinoma, by inducing lipid accumulation and reducing autophagy. researchgate.netfrontiersin.org This dual function—acting as both a targeting ligand and a potential therapeutic agent—makes oleic acid conjugation a promising strategy in oncology. nih.govresearchgate.net

| Targeting Mechanism | Tissue/Cell Type | Rationale | Key Findings | Reference |

| Permeation Enhancement | Skin (Dermal Layers) | Oleic acid disrupts the lipid barrier of the stratum corneum. | Oleic acid-modified nanoparticles showed increased drug retention and permeation depth. | |

| Metabolic Targeting | Metastatic Cancer Cells | Cancer cells exhibit increased uptake of fatty acids for energy. | Oleic acid-conjugated photosensitizers showed 3.27-fold higher internalization in metastatic cancer cells. | nih.gov |

Controlled and Sustained Drug Release Profiles

Achieving a controlled and sustained release of a drug is crucial for maintaining therapeutic concentrations over an extended period, improving patient compliance, and reducing the frequency of administration. nih.gov Lipid-drug conjugates, including those synthesized with oleic acid, are well-suited for creating long-acting formulations. nih.gov The covalent linkage of the drug to the lipid can slow its release, often requiring enzymatic cleavage to liberate the active agent. dovepress.com

In one study, albumin-oleic acid conjugates (AOC) were used in an in-situ forming implant to control the release of paliperidone (B428) palmitate. dovepress.com When combined with poly(d,l-lactide-co-glycolide) (B1216819) (PLGA), the AOC/PLGA formulation demonstrated a more controlled release profile over 14 days compared to formulations with just AOC or PLGA alone. dovepress.com This indicates that the oleic acid conjugate plays a significant role in modulating the release rate. Similarly, injectable oil solutions of lipophilic prodrugs have been developed that allow for treatment with a single injection every 4-6 weeks, greatly improving patient compliance. nih.gov These examples highlight the utility of oleic acid conjugation via NHS chemistry in designing drug delivery systems with tailored, long-term release kinetics. nih.govmdpi.comdovepress.com

Strategies for Overcoming Drug Release Limitations

The effective delivery of therapeutic agents using nanocarriers often faces the significant hurdle of releasing the drug at the target site. One strategy to overcome this limitation involves designing carriers that respond to specific physiological triggers, such as the lower pH found within endosomes. In systems utilizing oleic acid, its incorporation into nanoparticle formulations can facilitate the pH-dependent destabilization of the carrier. For instance, in cationic lipid-based nanoparticles (LNPs) designed for nucleic acid delivery, the inclusion of negatively charged molecules like oleic acid is hypothesized to promote the dissociation of the nucleotide payload from the cationic carrier once inside the cytoplasm. nih.gov This pH-sensitive release mechanism helps ensure that the therapeutic agent is freed from its carrier to exert its biological effect within the target cell. nih.gov

This compound in Biomedical Imaging

The unique properties of this compound, particularly the reactive N-hydroxysuccinimide (NHS) ester group, allow for its conjugation to various molecules, making it a valuable component in the development of advanced tools for biomedical imaging. Its oleic acid moiety provides a hydrophobic anchor, which is particularly useful for interfacing with lipid-based structures or for coating nanoparticles, while the NHS ester enables covalent linkage to amine-containing molecules. nih.gov This dual functionality is leveraged in the creation of specialized MRI contrast agents and molecular probes for bioimaging. researchgate.netthermofisher.com

Development of MRI Contrast Agents

In the field of Magnetic Resonance Imaging (MRI), there is a growing effort to develop alternatives to traditional gadolinium-based contrast agents (GBCAs) due to concerns about gadolinium retention in the body and the risk of conditions like nephrogenic systemic fibrosis in certain patient populations. nih.govmdpi.comnih.gov Superparamagnetic iron oxide nanoparticles (SPIONs) have emerged as a promising substitute, often functioning as T₂ or "negative" contrast agents that darken the MR image where they accumulate. researchgate.netnih.gov

The stability and biocompatibility of these SPIONs are critical for their clinical application. Oleic acid is widely used as a coating for these nanoparticles. researchgate.netmdpi.com The hydrophobic tail of oleic acid interacts with the nanoparticle surface, while the carboxylic acid group (prior to activation as an NHS ester) provides a point of attachment. This coating serves several crucial functions: it prevents the nanoparticles from aggregating in biological fluids and reduces their toxicity. researchgate.net The N-hydroxysuccinimide ester form of oleic acid can then be used to further functionalize these magnetic nanoparticles, attaching them to targeting ligands or other molecules to enhance their specificity for pathological tissues.

Table 1: Characteristics of Oleic Acid-Coated SPIONs in MRI

| Property | Description | Reference |

|---|---|---|

| Contrast Mechanism | Primarily act as T₂ contrast agents, shortening the T₂ relaxation time of water protons and causing a signal decrease (darkening) in the image. | nih.gov |

| Core Material | Typically composed of nonstoichiometric iron oxides (e.g., magnetite, maghemite). | nih.gov |

| Role of Oleic Acid | Serves as a surfactant coating to ensure colloidal stability, prevent aggregation in biomedical liquids, and reduce potential toxicity. | researchgate.netmdpi.com |

| Applications | Used for high-resolution imaging of blood vessels and for enhancing contrast in organs like the liver to diagnose malignancies. nih.gov |

Molecular Probes for Bioimaging

The development of molecular probes allows for the visualization and study of specific biological processes in real-time. Fatty acid analogs are valuable components in the design of such probes, particularly for investigating lipid metabolism and membrane dynamics. thermofisher.com The N-hydroxysuccinimide ester of oleic acid provides a reactive handle to covalently attach the oleic acid moiety to other molecules, such as fluorophores. nih.gov

This conjugation strategy creates amphiphilic molecules where the fluorescent part can report on the local environment. thermofisher.com For example, probes incorporating fluorophores like nitrobenzoxadiazole (NBD) are highly sensitive to the polarity of their surroundings, exhibiting low fluorescence in water but becoming brightly fluorescent when partitioned into a hydrophobic environment like a lipid bilayer or the binding site of a fatty acid carrier protein. thermofisher.com By using this compound to link oleic acid to a suitable reporter molecule, researchers can create probes to track the trafficking of fatty acids within cells or to screen for inhibitors of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). thermofisher.comrsc.org

This compound in Gene and Nucleic Acid Delivery

The delivery of genetic material such as small interfering RNA (siRNA) into cells is a cornerstone of modern therapeutic strategies, but it is hampered by challenges like RNA instability and inefficient cellular uptake. acs.orgnih.gov Chemical modification of delivery vectors is a key approach to overcoming these barriers. The conjugation of oleic acid to polycationic polymers or lipid nanoparticles via carbodiimide/N-hydroxysuccinimide chemistry is a proven strategy to enhance the delivery of nucleic acids. acs.orgnih.gov

siRNA Transfection Efficiency Enhancement

This enhancement is attributed to several factors. The oleic acid-modified carriers can effectively encapsulate and protect the siRNA, form stable complexes (polyplexes), and improve cellular uptake. nih.govacs.orgnih.gov Research has shown that LNPs containing oleic acid led to a ~15% greater reduction in target gene expression compared to a commercial transfection agent, Lipofectamine 2000. nih.gov Studies with oleic acid-modified PAH demonstrated that substitutions of 6% and 14% resulted in a significant improvement in siRNA transfection efficiency, leading to effective knockdown of target proteins like CD47. acs.orgnih.gov

Table 2: Research Findings on Oleic Acid-Mediated siRNA Delivery Enhancement | Delivery Vector | Key Finding | Outcome | Reference | | :--- | :--- | :--- | | Oleic Acid-modified Polyallylamine (PAH) | 6% and 14% molar substitution of oleic acid on PAH. | Improved siRNA transfection efficiency. | acs.orgnih.gov | | Oleic Acid-containing Lipid Nanoparticles (LNPs) | Inclusion of oleic acid as a "helper lipid". | ~15% greater reduction in target luciferase gene expression compared to Lipofectamine 2000. | nih.gov | | Oleic Acid-modified Polyethylenimine (PEI) | Hydrophobic modification with oleic acid. | 3-fold increased siRNA delivery compared to the parent PEI. | capes.gov.br |

Impact on Cell Viability in Gene Delivery Contexts

A major challenge in gene delivery is the inherent cytotoxicity of many cationic polymers used to complex with negatively charged nucleic acids. While effective at condensation, these polymers can disrupt cell membranes and induce cell death. Modifying these polymers with oleic acid has been shown to be an effective strategy for mitigating this toxicity. acs.org

In studies using polyallylamine (PAH), which can be toxic at concentrations required for effective siRNA delivery, covalent functionalization with oleic acid significantly improved cell viability in cell lines such as the human lung carcinoma line A549. acs.orgnih.gov This ability to control the charge density and increase the biocompatibility of the delivery vector without compromising—and in fact, while enhancing—transfection efficiency is a critical advantage. acs.org Similarly, other studies have shown that treating bovine satellite cells with 100 µM of oleic acid significantly increased cell proliferation and viability. nih.gov This demonstrates the dual benefit of using oleic acid in delivery systems: it not only enhances the efficiency of gene delivery but also promotes the health and viability of the target cells. acs.orgnih.gov

Table 3: Effect of Oleic Acid Modification on Cell Viability | System | Observation | Cell Type | Reference | | :--- | :--- | :--- | | Oleic Acid-modified Polyallylamine (PAH) | Oleic acid substitution improves cell viability compared to unmodified PAH. | A549 (human lung carcinoma) | acs.orgnih.gov | | Oleic Acid Treatment | 100 µM oleic acid increased cell proliferation. | Bovine Satellite Cells | nih.gov |

This compound in Biosensing and Bioassays

This compound (OA-NHS) serves as a critical bifunctional linker in the development of advanced biosensors and bioassays. Its unique molecular structure, featuring a hydrophobic oleic acid tail and a highly reactive N-hydroxysuccinimide (NHS) ester headgroup, enables the stable immobilization of biological recognition elements onto sensor surfaces. The primary role of OA-NHS in this context is to facilitate bioconjugation, where it forms robust, covalent amide bonds with primary amine groups (–NH₂) found in biomolecules such as enzymes, antibodies, and peptides.

The mechanism of action involves the NHS ester group, which is susceptible to nucleophilic attack by the amine groups on a bioreceptor molecule. This reaction is highly efficient and results in a stable amide linkage, effectively tethering the biomolecule to the surface that has been functionalized with the oleic acid portion of the linker. This covalent immobilization is fundamental for creating sensitive and reliable biosensors, as it ensures the proper orientation and stability of the bioreceptor, preventing leaching and maintaining its biological activity over time. This strategy is a cornerstone in the fabrication of various sensing platforms, particularly electrochemical biosensors. nih.gov

Detailed Research Findings

A significant application of this conjugation chemistry is demonstrated in the fabrication of electrochemical biosensors for detecting key metabolites. Research has focused on using oleic acid in conjunction with NHS ester chemistry to modify electrode surfaces, thereby enhancing sensor performance.

In a notable study, a highly sensitive biosensor for uric acid was developed using zinc oxide nanoflowers (ZnONFs) modified with oleic acid. chemrxiv.org The oleic acid-capped ZnONFs were deposited onto an indium tin oxide (ITO) electrode. Subsequently, the carboxyl groups of the oleic acid were activated using the well-established N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which mimics the reactive nature of the OA-NHS molecule. chemrxiv.org This activation step facilitated the covalent immobilization of the enzyme uricase onto the electrode surface. The uricase enzyme specifically catalyzes the oxidation of uric acid, and the resulting electrochemical signal is measured to determine the uric acid concentration.

The resulting bioelectrode (UOx/Oleic acid-ZnONFs/ITO) demonstrated exceptional performance characteristics. The stable, covalent attachment of the uricase enzyme via the oleic acid-NHS linker system was crucial for achieving high sensitivity and a very low limit of detection. chemrxiv.org The sensor exhibited a wide linear response range and maintained its stability for over 30 days, highlighting the robustness of this immobilization technique. chemrxiv.org The research underscores how oleic acid and NHS ester chemistry can be leveraged to create advanced nanomaterial-based biosensors with superior analytical capabilities.

The table below summarizes the key findings and performance metrics of the uric acid biosensor developed using this approach.

Table 1: Performance Characteristics of an Oleic Acid-Functionalized Uric Acid Biosensor

| Biosensor Component | Analyte | Detection Method | Linear Range (mM) | Limit of Detection (LOD) (µM) | Sensitivity (µA/mM/cm²) |

|---|---|---|---|---|---|

| Uricase immobilized on Oleic acid-modified Zinc Oxide Nanoflowers (UOx/OA-ZnONF/ITO) | Uric Acid | Amperometry | 0.005 - 1.0 | 4.4 | 685.4 |

Data sourced from Verma et al. (2024). chemrxiv.org

This application exemplifies the utility of this compound and related chemistries in translating nanoscale surface engineering into practical and high-performance diagnostic tools. The ability to form stable bioconjugates on various substrates, including nanomaterials, is pivotal for the ongoing advancement of biosensors and bioassays for biomedical research and point-of-care diagnostics. mdpi.comsigmaaldrich.com

Mechanistic Insights into Oleic Acid N Hydroxysuccinimide Interactions at the Biological Interface

Interactions with Cellular Membranes and Permeability Modulation

The introduction of oleic acid into cellular membranes can significantly alter their biophysical properties. Oleic acid is known to interact with other lipid molecules, such as the saturated lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), leading to an increase in the fluidity of gel-phase lipid membranes. nih.gov This fluidizing effect is demonstrated by a decrease in the elastic modulus of lipid monolayers as the concentration of oleic acid increases. nih.gov

By incorporating into the lipid bilayer, oleic acid can influence membrane permeability and stability. Studies using supported lipid bilayers have shown that the presence of oleic acid can lead to the formation of nanoscopic defects. nih.gov The charge of the membrane can also be tuned by pH changes, as the carboxylic acid group of oleic acid can deprotonate at physiological pH (around 7.4), contributing to a negative surface charge and resulting in long-range electrostatic repulsion between membranes. nih.gov While it increases fluidity and defect density, oleic acid does not appear to cause major membrane restructuring, indicating that the bilayer maintains a stable configuration. nih.gov Furthermore, as a fatty acid, Oleic Acid N-Hydroxysuccinimide is described as a modulator of cellular uptake. biosynth.com

Biocompatibility and Biodegradability Considerations of this compound Conjugates

The utility of this compound in biomedical applications is fundamentally linked to the biocompatibility and biodegradability of the conjugates it forms. Oleic acid itself is a naturally occurring fatty acid that is generally considered biocompatible and biodegradable. dovepress.comnih.govnih.gov When used as a conjugation agent, these favorable properties are imparted to the resulting biomaterials.

Conjugates created using oleic acid have been shown to be nontoxic and biocompatible. dovepress.com For instance, albumin-oleic acid conjugates are noted for their biocompatibility and biodegradability, leveraging the inherent properties of both albumin and oleic acid. dovepress.com The demand for such materials in medical applications has spurred research into the synthesis of new biomaterials through the bioconjugation of oleic acid with other molecules, such as amino acids. nih.gov

The principle of using fatty acid conjugates to enhance biocompatibility extends to synthetic polymers as well. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), which is FDA-approved, can be surface-modified with fatty acid conjugates. dovepress.comyale.edu This modification process relies on the hydrophobic fatty acid chain associating with the polymer matrix, which can improve functionality without compromising the material's inherent biodegradability. yale.edu The degradation of PLGA itself results in non-toxic products that are eliminated by normal metabolic pathways. dovepress.com

Furthermore, lipid-based nanosystems incorporating oleic acid are recognized for their excellent biodegradability and biocompatibility. nih.gov The development of acid-degradable lipid nanoparticles, which can hydrolyze under specific pH conditions such as those found in endosomes, represents an advanced strategy for creating biodegradable delivery systems. uthscsa.edunih.gov The biodegradability of fatty acid esters, in general, is well-established, with studies showing they are readily degraded by microorganisms. epa.gov

Table 2: Biocompatibility and Biodegradability of Oleic Acid Conjugates

| Conjugate Type | Base Material | Key Characteristics | Source(s) |

| Albumin-Oleic Acid Conjugate | Albumin | Nontoxic, biocompatible, and biodegradable. dovepress.com | dovepress.com |

| L-Cysteine-Oleic Acid Bioconjugate | L-Cysteine | Synthesized to create new biocompatible and biodegradable materials. nih.gov | nih.gov |

| PLGA with Fatty Acid Conjugates | Poly(lactic-co-glycolic acid) (PLGA) | The base polymer is FDA-approved, biocompatible, and biodegradable. dovepress.comyale.edu | dovepress.comyale.edu |

| Oleic Acid-Based Nanosystems | Lipids | Exhibit ideal biodegradability and biocompatibility. nih.gov | nih.gov |

| Acid-Degradable Lipid Nanoparticles | Lipids | Designed to hydrolyze and degrade in acidic environments (e.g., endosomes). uthscsa.edunih.gov | uthscsa.edunih.gov |

Future Research Directions and Translational Perspectives for Oleic Acid N Hydroxysuccinimide

Design and Synthesis of Novel Oleic Acid N-Hydroxysuccinimide Derivatives with Tailored Reactivity

The synthesis of this compound typically involves the activation of oleic acid's carboxyl group with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by a reaction with N-hydroxysuccinimide. nih.gov This process yields a stable, yet reactive, NHS ester. nih.gov

Future research will likely focus on creating novel derivatives of OA-NHS to modulate its reactivity and specificity. This could involve the introduction of different activating groups or modifications to the oleic acid backbone itself. For instance, researchers are exploring alternative methods for creating active esters from carboxylic acids that avoid traditional coupling agents, which could lead to new synthetic routes for OA-NHS derivatives with unique properties. organic-chemistry.org

The goal of designing these new derivatives is to achieve more controlled and efficient conjugation reactions. By tailoring the reactivity of the NHS ester, researchers can better control the attachment of oleic acid to specific primary amines on target molecules like peptides, proteins, and polymers. This enhanced control is crucial for the development of precisely engineered bioconjugates for a variety of applications.

A recent study detailed the synthesis of a bioconjugate using oleic acid and L-cysteine, highlighting a two-step process involving the formation of a stable NHS ester intermediate. nih.gov This approach allows for adjustments in reaction conditions to favor either ester formation or the subsequent amidation reaction, demonstrating the tunability of the system. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 81480-40-2 | C22H37NO4 | 379.5 |

| N-hydroxysuccinimide | 6066-82-6 | C4H5NO3 | 115.09 |

| Dicyclohexylcarbodiimide | 538-75-0 | C13H22N2 | 206.33 |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | 25952-53-8 | C8H17N3·HCl | 191.70 |

| L-cysteine | 52-90-4 | C3H7NO2S | 121.16 |

Integration of this compound in Multifunctional Nanoplatforms

The amphiphilic nature of molecules derived from OA-NHS, possessing both a hydrophobic oleic acid tail and a modifiable hydrophilic head, makes them ideal building blocks for self-assembling nanostructures. These nanoplatforms, such as nanoparticles, micelles, and liposomes, are at the forefront of drug delivery and diagnostic research.

The integration of OA-NHS into these platforms allows for the stable incorporation of therapeutic agents and targeting ligands. For example, the oleic acid component can be embedded within the hydrophobic core of a nanoparticle, while the reactive NHS ester on the surface can be used to attach targeting molecules that guide the nanoparticle to specific cells or tissues.

Research has shown that oleic acid-modified nanoparticles can enhance the delivery of drugs. In one study, gelatin-oleic conjugates were synthesized to create self-assembled nanoparticles for loading anti-cancer drugs. The successful conjugation was confirmed using spectroscopic methods, demonstrating the feasibility of this approach. These nanostructures have the potential to improve the solubility and bioavailability of conjugated drugs.

The future in this area lies in the development of "smart" nanoplatforms that can respond to specific stimuli in the body, such as changes in pH or enzyme concentrations, to release their payload in a controlled manner. OA-NHS and its derivatives will be instrumental in designing these sophisticated delivery systems.

In Vivo Studies and Clinical Translation of this compound Conjugates

The ultimate goal of developing OA-NHS conjugates is their application in a clinical setting. To achieve this, extensive in vivo studies are necessary to evaluate the efficacy, biodistribution, and pharmacokinetics of these novel materials.

Recent research has demonstrated the potential of oleic acid conjugates in vivo. For instance, a self-assembled hemicyanine–oleic acid conjugate was investigated for its antitumor efficacy in a subcutaneous tumor model in mice. nih.gov This study highlighted the potential of such conjugates in photodynamic therapy and in targeting cancer stem cells. nih.gov

The translation from preclinical animal models to human clinical trials is a significant hurdle. Future research will need to focus on scalable synthesis of OA-NHS conjugates under Good Manufacturing Practice (GMP) conditions. Furthermore, comprehensive studies will be required to understand how these conjugates interact with the human biological system.

The ability of oleic acid to modulate cellular uptake is a key property that will be explored in future clinical applications. biosynth.com By conjugating drugs to oleic acid via the NHS ester, it may be possible to enhance their penetration into cells and tissues, thereby increasing their therapeutic effect.

Computational Modeling and Simulation of this compound Reactions and Interactions

Computational modeling and molecular dynamics simulations are becoming increasingly powerful tools in chemical and biological research. These methods can provide valuable insights into the behavior of molecules at the atomic level, complementing experimental studies.

For OA-NHS, computational modeling can be used to:

Predict Reaction Mechanisms: Simulate the reaction between OA-NHS and various amine-containing molecules to understand the reaction kinetics and predict the most favorable products. abo.fi

Study Self-Assembly: Model the self-assembly of OA-NHS derivatives into nanostructures to understand the forces driving their formation and to predict their morphology.

Investigate Membrane Interactions: Simulate the interaction of oleic acid and its conjugates with cell membranes to elucidate how they enhance cellular uptake. nih.gov Studies have already used molecular dynamics to investigate the structural and dynamic changes in lipid bilayers upon the insertion of oleic acid. nih.gov These simulations have shown that oleic acid can increase the mobility of lipid chains and enhance the permeability of the bilayer. nih.gov

Safety and Regulatory Aspects in Academic Research of Oleic Acid N Hydroxysuccinimide

Handling and Storage Requirements

Proper handling and storage are critical to maintain the stability and reactivity of Oleic Acid N-Hydroxysuccinimide and to prevent hazardous situations. researchgate.net This compound is sensitive to moisture and should be protected from it during storage and handling. sigmaaldrich.cnsigmaaldrich.comuiuc.edu

For optimal preservation of its chemical integrity, this compound should be stored in a cool, dry, and well-ventilated location. glentham.comscbt.com The recommended storage temperature is typically refrigerated between 2°C and 8°C, or frozen at -20°C for long-term stability. sigmaaldrich.cn To prevent degradation from hydrolysis, it is crucial to store the compound in tightly sealed containers, often in the dark or in amber vials to protect it from light, and in a moisture-free environment, which can be achieved by using a desiccator. researchgate.netsigmaaldrich.cnsigmaaldrich.comglentham.com

When handling the compound, it is advisable to allow the container to reach room temperature before opening. This practice prevents the condensation of atmospheric moisture inside the vial, which could compromise the compound's reactivity. researchgate.net For researchers who use the compound frequently, preparing smaller aliquots from the main stock can help to minimize repeated exposure of the bulk chemical to ambient conditions. researchgate.net Incompatible materials to avoid during handling and storage include strong oxidizing agents, strong acids and bases, and moisture, as they can cause decomposition. scbt.com

| Parameter | Requirement | Rationale |

| Temperature | 2-8°C (refrigerated) or -20°C (frozen) sigmaaldrich.cn | To slow degradation and maintain chemical stability. |

| Atmosphere | Dry, moisture-free environment; use of a desiccant recommended researchgate.netsigmaaldrich.cnsigmaaldrich.com | The N-hydroxysuccinimide ester is highly susceptible to hydrolysis. researchgate.net |

| Container | Tightly sealed, airtight, and light-resistant (amber) containers researchgate.netsigmaaldrich.cnglentham.com | To prevent exposure to moisture, air, and light. |

| Handling | Allow container to equilibrate to room temperature before opening researchgate.net | To prevent moisture condensation inside the container. |

Safety Considerations in Laboratory Settings

This compound is classified as a hazardous substance that requires specific safety precautions in a laboratory setting. It is known to cause skin irritation and has the potential to cause serious eye damage. sigmaaldrich.com Some safety data sheets also indicate that it may cause respiratory irritation. fishersci.be

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes wearing chemical-resistant gloves, such as nitrile gloves, to protect the hands, safety goggles to shield the eyes from splashes, and a lab coat to protect skin and clothing. utk.edusjsu.edu If there is a risk of generating dust or aerosols, respiratory protection like a dust mask should also be used. sigmaaldrich.cnuiuc.edu

Engineering controls are essential for safe handling. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. cymitquimica.com Laboratory facilities must be equipped with easily accessible eyewash stations and safety showers for immediate use in case of accidental exposure. uiuc.edufishersci.be

Strict adherence to general laboratory hygiene practices is also necessary. This includes washing hands thoroughly after handling the chemical, even if gloves were worn. sigmaaldrich.comuiuc.edu Any clothing that becomes contaminated should be removed promptly. sigmaaldrich.cnsigmaaldrich.com Furthermore, eating, drinking, or smoking is strictly prohibited in areas where this chemical is handled and stored. cymitquimica.com

| Hazard | GHS Classification | Precautionary Statement |

| Skin Irritation | H315 sigmaaldrich.com | P264: Wash skin thoroughly after handling. sigmaaldrich.com P280: Wear protective gloves. sigmaaldrich.com |

| Eye Damage | H318 sigmaaldrich.com | P280: Wear eye protection/face protection. sigmaaldrich.com P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. sigmaaldrich.com |

| Respiratory Irritation | H335 fishersci.be | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. fishersci.be |

Waste Treatment and Disposal Protocols

The disposal of this compound and its associated waste must be conducted in compliance with all applicable federal, state, and local environmental regulations. sigmaaldrich.cnuiuc.eduscbt.com This chemical waste should not be disposed of in the regular trash or poured down the sink. sigmaaldrich.cnglentham.comcymitquimica.com The evaporation of chemical waste in a fume hood is not a permissible method of disposal. vanderbilt.edu

All waste materials, including the chemical itself, any contaminated materials from spill cleanups, and empty containers, should be treated as hazardous waste. vanderbilt.edu This waste should be collected in appropriately labeled, sealed containers. cymitquimica.com It is important not to mix this waste with other chemical waste streams to avoid unintended reactions. sigmaaldrich.cnsigmaaldrich.com

The final disposal of this compound waste should be managed by a licensed professional waste disposal service. uiuc.eduglentham.com One recommended disposal method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber. uiuc.edu The original containers, even if empty, should be handled as hazardous waste unless they have been triple-rinsed, and the labels should be defaced before disposal. sigmaaldrich.cnsigmaaldrich.comvanderbilt.edu

Upon the completion of research projects, it is the responsibility of the researchers to ensure that all leftover chemicals and samples are either properly disposed of or transferred to a supervisor. unsw.edu.au

Q & A

Q. What are the standard protocols for synthesizing OA-NHS esters in peptide conjugation?

OA-NHS esters are typically synthesized via carbodiimide-mediated coupling. A two-step protocol involves activating the carboxyl group of oleic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), followed by reaction with NHS to form the active ester. For example, in DMSO solvent, equimolar ratios of oleic acid, DCC, and excess NHS (e.g., 0.002 M oleic acid, 0.002 M DCC, 0.004 M NHS) are stirred under inert conditions at room temperature for 4–6 hours . The NHS ester is then purified via solvent precipitation or chromatography.

Q. What safety precautions are critical when handling OA-NHS?

OA-NHS is classified as a skin irritant (H315) and causes serious eye damage (H318). Researchers must wear nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Incompatibilities include strong acids/bases, oxidizing agents, and moisture, which can trigger decomposition into toxic fumes (e.g., nitrogen oxides) . Storage should be in airtight containers under dry, cool conditions (2–8°C) .

Q. How is OA-NHS ester formation confirmed experimentally?

Successful synthesis is validated using:

- FTIR : Loss of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and appearance of NHS ester C=O peaks (~1730–1810 cm⁻¹).

- NMR : Disappearance of the oleic acid carboxyl proton and new succinimidyl signals (e.g., δ 2.8–3.0 ppm for NHS ring protons in DMSO-d6) .

- HPLC : Retention time shifts compared to unmodified oleic acid .

Advanced Research Questions

Q. How do reaction conditions influence OA-NHS ester yield and stability during nanoparticle synthesis?

Yield depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance ester stability by minimizing hydrolysis .

- pH : Optimal amidation occurs at pH 7.5–8.5; higher pH accelerates hydrolysis, while lower pH reduces nucleophilic amine reactivity .

- Temperature : Prolonged heating (>40°C) degrades NHS esters, reducing coupling efficiency. Stability studies show a half-life of <24 hours in aqueous buffers at 25°C .

Q. What strategies resolve contradictions in OA-NHS stability data under varying experimental setups?

Discrepancies in stability reports often arise from:

- Moisture exposure : Hydrolysis rates increase with residual water in solvents. Use molecular sieves or anhydrous conditions for reproducible results .

- Incompatible reagents : Trace acids/bases in buffers (e.g., Tris, acetate) can catalyze ester degradation. Pre-treat buffers with chelating agents or use HEPES (pH 7.4) for improved stability .

- Storage duration : Long-term storage (>6 months) at –20°C preserves activity, while room-temperature storage leads to >50% degradation .

Q. How can side reactions be minimized during OA-NHS-mediated amidation in drug delivery systems?

Mitigation approaches include:

- Stoichiometric optimization : Use a 1:3 molar ratio of OA-NHS to amine groups (e.g., lysine residues) to ensure complete conjugation .

- Quenching unreacted esters : Add excess glycine or ethanolamine post-reaction to block residual NHS esters .

- Controlled reaction time : Limit conjugation to 2–4 hours to reduce hydrolysis or unintended crosslinking .

Methodological Best Practices

- Purification : Use size-exclusion chromatography (SEC) or dialysis (MWCO 3.5 kDa) to remove unreacted NHS and byproducts .

- Quality control : Monitor ester concentration via UV-Vis (NHS absorbance at 260 nm) .

- Troubleshooting low yields : Verify carbodiimide freshness (DCC precipitates as dicyclohexylurea; filter before NHS addition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.